1,3,7-Tribromodibenzo-p-dioxin

Description

1,3,7-Tribromodibenzo-p-dioxin (1,3,7-TriBDD) is a brominated dioxin congener naturally synthesized by marine red algae and detected in coastal and marine environments . It bioaccumulates in marine organisms such as mussels and fish, posing risks to apex predators like seabirds . Anthropogenic activities, including photodegradation of hydroxylated polybrominated diphenyl ethers (OH-BDEs) like 6-OH-BDE 47, also contribute to its environmental presence, particularly in regions like San Francisco Bay . Its toxicity is mediated through the aryl hydrocarbon receptor (AHR), with sensitivity varying across avian species due to genetic differences in AHR ligand-binding domains .

Properties

CAS No. |

110999-49-0 |

|---|---|

Molecular Formula |

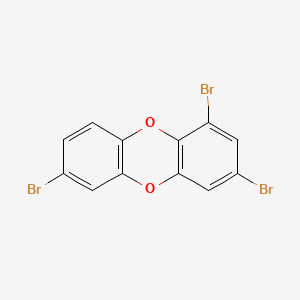

C12H5Br3O2 |

Molecular Weight |

420.88 g/mol |

IUPAC Name |

1,3,7-tribromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H |

InChI Key |

RIATZSLLGBMQMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(O2)C(=CC(=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

1,3,7-Tribromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to less brominated or debrominated products.

Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 1,3,7-Tribromodibenzo-p-dioxin (1,3,7-TriBDD) is a naturally occurring dioxin synthesized by red algae and has been detected in marine environments . Marine birds can be exposed to this compound through the accumulation of 1,3,7-TriBDD in mussels and fish, similar to how they are exposed to anthropogenic dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

Effects on Birds

Studies on chicken embryos have been conducted to understand the effects of 1,3,7-TriBDD on birds .

- Phenotypic Effects: Exposure to 1,3,7-TriBDD resulted in lower blood glucose levels in chicken embryos .

- Transcriptome Analysis:

- Differentially expressed genes (DEGs) were identified in chicken embryos treated with 1,3,7-TriBDD, suggesting that the aryl hydrocarbon receptor is activated by this compound .

- Pathway and network analyses with DEGs suggested that 1,3,7-TriBDD may induce carcinogenic effects and metabolic alterations .

- The effects observed were similar to those seen in TCDD-treated embryos, but the overall transcriptome results indicated that 1,3,7-TriBDD has a unique impact on insulin- and peroxisome-signaling pathways in chicken embryos .

- The differences in altered transcriptome profiles between 1,3,7-TriBDD- and TCDD-treated embryos may lead to different phenotypic effects, with 1,3,7-TriBDD having less severe effects compared to the more fatal effects of TCDD .

Environmental Detection

1,3,7-TriBDD has been detected in marine environments due to its synthesis by red algae . It accumulates in mussels and fish, leading to exposure in marine birds .

Mechanism of Action

1,3,7-Tribromodibenzo-p-dioxin exerts its effects by activating the aryl hydrocarbon receptor, a ligand-dependent transcription factor. This activation leads to changes in gene expression, including the induction of cytochrome P450 enzymes . These changes can result in metabolic alterations and potential carcinogenic effects. The compound’s impact on insulin- and peroxisome-signaling pathways has also been observed .

Comparison with Similar Compounds

Key Differences :

- Halogen Type and Position: Bromination at non-lateral positions (1,3,7 in 1,3,7-TriBDD) reduces AHR binding affinity compared to laterally substituted dioxins like TCDD (2,3,7,8-Cl) .

- Molecular Weight : Brominated dioxins have higher molecular weights than chlorinated analogs, influencing bioavailability and environmental persistence .

Toxicity and Mechanism of Action

AHR-Mediated Toxicity

- 1,3,7-TriBDD: In vitro assays show its potency is genotype-dependent. Avian AHR1 variants exhibit LOEC values of 1.2 nM (high-sensitivity IleSer type), 12 nM (moderate IleAla), and 120 nM (low-sensitivity Val_Ala) .

- TCDD : Far more potent, with EC₅₀ values in avian assays often below 0.1 nM due to optimal lateral chlorination enhancing AHR binding .

- Other Brominated Dioxins : 2,3,7,8-Tetrabromodibenzo-p-dioxin is predicted to have high toxicity due to lateral substitution but lacks comprehensive ecological data .

Ecological and Health Impacts

- 1,3,7-TriBDD : Causes developmental toxicity in chicken embryos, though less severe than TCDD . Marine invertebrates like mysids show transcriptomic disruptions at environmentally relevant concentrations .

- TCDD: Linked to teratogenicity, immunosuppression, and carcinogenicity across species .

Environmental Occurrence and Persistence

- 1,3,7-TriBDD : Detected in San Francisco Bay sediments (0.5–2.3 ng/g) and minimally in pristine sites like Point Reyes, indicating mixed natural/anthropogenic origins .

- TCDD : Predominantly anthropogenic, with hotspots near industrial areas; persists for decades in soil and sediments .

- Other Brominated Dioxins : Rarely reported in environmental matrices, likely due to lower production and rapid degradation .

Tables of Critical Data

Table 1. Comparative Toxicity in Avian Models

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,3,7-TriBDD in environmental matrices?

- Methodology : Utilize gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for isomer-specific detection. For quantification, follow EPA Method 613, which is adapted for chlorinated dioxins but can be modified for brominated analogs by adjusting ionization parameters (e.g., electron capture negative ionization) .

- Data Consideration : Include internal standards (e.g., -labeled 1,3,7-TriBDD) to correct for matrix effects and recovery rates. Calibration curves should span concentrations from 0.1 to 100 pg/μL to ensure sensitivity in trace-level detection.

Q. How does 1,3,7-TriBDD accumulate in marine ecosystems, and what are its primary bioindicators?

- Methodology : Conduct biomonitoring studies using mussels (Mytilus spp.) and fish as sentinel species due to their filter-feeding behavior and trophic transfer potential. Analyze tissue samples via lipid-normalized concentration ratios to assess bioaccumulation factors (BAFs) .

- Data Contradictions : While 1,3,7-TriBDD is naturally produced by red algae, anthropogenic brominated dioxins may co-occur in industrial regions, necessitating source apportionment via congener-specific profiling .

Q. What are the known toxicological mechanisms of 1,3,7-TriBDD in avian species?

- Methodology : Compare dose-response relationships between 1,3,7-TriBDD and 2,3,7,8-TCDD in avian embryos using in ovo exposure models. Measure cytochrome P450 1A (CYP1A) induction via ethoxyresorufin-O-deethylase (EROD) assays to assess aryl hydrocarbon receptor (AhR) activation .

- Key Finding : 1,3,7-TriBDD exhibits weaker AhR binding affinity than TCDD, but prolonged exposure in marine birds may disrupt thyroid hormone homeostasis due to structural similarities to thyroid-disrupting compounds .

Advanced Research Questions

Q. How do transcriptomic responses to 1,3,7-TriBDD in mysid shrimp (Americamysis bahia) differ from those induced by chlorinated dioxins?

- Methodology : Perform RNA sequencing on mysids exposed to sublethal doses (1–10 ng/L) of 1,3,7-TriBDD. Use pathway enrichment analysis (e.g., KEGG, GO terms) to identify dysregulated genes, focusing on oxidative stress (e.g., sod, cat) and xenobiotic metabolism (e.g., cyp3a) pathways. Contrast results with datasets from TCDD-exposed mysids .

- Contradiction Alert : Preliminary studies suggest 1,3,7-TriBDD upregulates heat shock proteins (hsp70) more robustly than TCDD, possibly due to bromine’s electronegativity altering protein interactions .

Q. Can 1,3,7-TriBDD be integrated into the WHO Toxicity Equivalence Factor (TEF) framework for dioxin-like compounds?

- Methodology : Calculate relative potency (REP) values using in vitro AhR luciferase reporter assays and in vivo zebrafish embryotoxicity tests. Compare REPs to TCDD (reference REP = 1.0). A REP < 0.01 would exclude 1,3,7-TriBDD from the TEF system, as seen with other weakly active congeners .

- Data Gap : Limited mammalian toxicokinetic data for 1,3,7-TriBDD hinders REP validation. Cross-species extrapolation requires hepatic microsomal stability assays .

Q. What role do marine microbial communities play in the degradation of 1,3,7-TriBDD?

- Methodology : Isolate bacteria from contaminated sediments using enrichment cultures with 1,3,7-TriBDD as the sole carbon source. Characterize degradation pathways via LC-QTOF-MS to identify debrominated intermediates (e.g., di- and mono-BDDs) .

- Challenge : Aerobic degradation rates are slower than for chlorinated dioxins due to bromine’s stronger C–Br bond energy, necessitating anaerobic consortia for reductive debromination studies .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.